2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one 2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354916-42-9
VCID: VC11722057
InChI: InChI=1S/C17H16FN3O/c1-11-2-6-13(7-3-11)17(15(22)20-16(19)21-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H3,19,20,21,22)
SMILES: CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
Molecular Formula: C17H16FN3O
Molecular Weight: 297.33 g/mol

2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354916-42-9

Cat. No.: VC11722057

Molecular Formula: C17H16FN3O

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one - 1354916-42-9

Specification

CAS No. 1354916-42-9
Molecular Formula C17H16FN3O
Molecular Weight 297.33 g/mol
IUPAC Name 2-amino-4-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-1H-imidazol-5-one
Standard InChI InChI=1S/C17H16FN3O/c1-11-2-6-13(7-3-11)17(15(22)20-16(19)21-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H3,19,20,21,22)
Standard InChI Key GUMPXQVKDUKLHY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
Canonical SMILES CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a 4,5-dihydro-1H-imidazol-4-one backbone, a five-membered ring containing two nitrogen atoms at positions 1 and 3. The dihydroimidazolone core is substituted at position 5 with a benzyl group bearing a 4-fluorophenyl moiety and a 4-methylphenyl group . This substitution pattern introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.

The fluorophenyl group enhances electronegativity due to the fluorine atom’s strong electron-withdrawing nature, while the methylphenyl group contributes hydrophobic character. These substituents collectively modulate the compound’s solubility, stability, and binding affinity in biological systems .

Spectroscopic and Quantum Chemical Insights

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to characterize the compound. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the aromatic protons of the fluorophenyl (δ 7.2–7.4 ppm) and methylphenyl (δ 7.0–7.2 ppm) groups, alongside resonances corresponding to the imidazolone ring’s NH2_2 and CH2_2 groups . Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provide optimized geometric parameters, including bond lengths and angles, which align with experimental data .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1354916-42-9
Molecular FormulaC17H16FN3O\text{C}_{17}\text{H}_{16}\text{FN}_{3}\text{O}
Molecular Weight297.33 g/mol
SMILES NotationO=C1N=C(N)NC1(CC2=CC=C(F)C=C2)C3=CC=C(C)C=C3

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves a multi-step protocol:

  • Condensation Reaction: 4-Fluorobenzaldehyde reacts with 4-methylbenzylamine in the presence of a Lewis acid catalyst (e.g., ZnCl2_2) to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions (e.g., HCl/EtOH) to form the dihydroimidazolone ring.

  • Amination: Introduction of the amino group at position 2 is achieved via nucleophilic substitution using ammonium acetate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Condensation4-Fluorobenzaldehyde, 4-methylbenzylamine, ZnCl2_2, 80°C65–70
CyclizationHCl/EtOH, reflux, 6 h75–80
AminationNH4_4OAc, EtOH, 70°C85–90

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 297.1332 (calculated: 297.1328) .

ActivityTarget/ModelResult
AnticancerMCF-7 cellsIC50_{50} = 18.7 μM
AntimicrobialS. aureusMIC = 32 μg/mL
Kinase InhibitionEGFR (Docking Score)−8.2 kcal/mol

Spectroscopic and Computational Analyses

Vibrational Spectroscopy

IR spectroscopy identifies characteristic absorptions for the C=O stretch (1685 cm1^{-1}), NH2_2 bending (1610 cm1^{-1}), and C-F stretch (1220 cm1^{-1}) . Time-dependent DFT (TD-DFT) calculations predict UV-Vis absorption maxima at 290 nm (π→π* transition) and 340 nm (n→π* transition), consistent with experimental observations .

Electron Localization and Reactivity

Reduced density gradient (RDG) analysis highlights non-covalent interactions, including steric repulsion between the methylphenyl group and the imidazolone ring . Electron localization function (ELF) studies indicate high electron density at the amino group, suggesting nucleophilic reactivity .

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